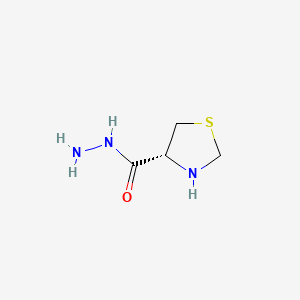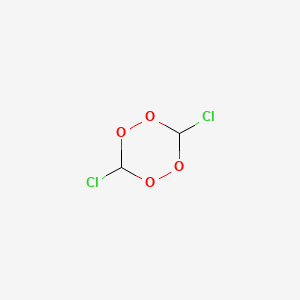
rac Bopindolol-d9
Vue d'ensemble
Description
rac Bopindolol-d9 is a deuterated form of Bopindolol, a non-selective beta-adrenergic receptor antagonist. It is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of beta-blockers. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and experimental applications .
Méthodes De Préparation
The synthesis of rac Bopindolol-d9 involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes:
Formation of the Indole Derivative: The indole ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Deuterium Atoms: Deuterium atoms are introduced using deuterated reagents in place of their hydrogen counterparts.
Formation of the Propanolamine Side Chain: The side chain is attached to the indole ring through nucleophilic substitution reactions.
Final Assembly: The final product is obtained by esterification and purification processes.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
rac Bopindolol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac Bopindolol-d9 is widely used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems.
Metabolic Studies: It helps in understanding the metabolic pathways and the effects of deuterium substitution on metabolism.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Drug Development: Assists in the development of new beta-blockers and other related compounds
Mécanisme D'action
rac Bopindolol-d9, like its non-deuterated counterpart, acts by non-selectively blocking beta-adrenergic receptors. This inhibition prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The compound also inhibits renin secretion, reducing the production of angiotensin II and aldosterone, which further contributes to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
rac Bopindolol-d9 is compared with other beta-blockers such as:
Propranolol: Another non-selective beta-blocker but without deuterium substitution.
Pindolol: Similar to Bopindolol but with different pharmacokinetic properties.
Metoprolol: A selective beta-1 blocker, differing in selectivity and clinical applications.
The uniqueness of this compound lies in its deuterium substitution, which provides advantages in analytical and pharmacokinetic studies .
Propriétés
IUPAC Name |
[1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOJIACWOAYWEZ-WVZRYRIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)
